molecular formula C11H11Cl2N3O2 B1451849 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide CAS No. 1132702-40-9

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B1451849
CAS No.: 1132702-40-9
M. Wt: 288.13 g/mol
InChI Key: GHGYLZDFKOEJJZ-UHFFFAOYSA-N
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Description

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide is a small-molecule compound featuring a pyrrolidine-2-carboxamide backbone substituted with a 5,6-dichloropyridine-3-carbonyl group. This structure combines the conformational rigidity of the pyrrolidine ring with the electron-withdrawing and steric effects of the dichlorinated pyridine moiety. Such modifications are often employed in medicinal chemistry to enhance target binding affinity, metabolic stability, or solubility .

Properties

IUPAC Name

1-(5,6-dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c12-7-4-6(5-15-9(7)13)11(18)16-3-1-2-8(16)10(14)17/h4-5,8H,1-3H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGYLZDFKOEJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5,6-Dichloropyridine-3-carbonyl Chloride

A crucial intermediate in the synthesis is the acid chloride derivative of 5,6-dichloropyridine-3-carboxylic acid. The preparation involves the following steps:

Step Reagents & Conditions Description Yield/Notes
1 5,6-Dichloropyridine-3-carboxylic acid, oxalyl chloride, catalytic DMF, toluene, dichloromethane, 0–20 °C, 1.5 h The acid is suspended in dichloromethane and cooled to 0–5 °C. Oxalyl chloride is added along with a catalytic amount of DMF in toluene to activate the acid, converting it into the acid chloride. High conversion; acid chloride isolated as yellow solid after concentration and drying.
2 Concentration under vacuum, treatment with n-heptane, drying under vacuum Work-up to isolate the acid chloride in pure form. Typically yields ~99% pure acid chloride.

This method is a standard procedure for acid chloride formation, leveraging oxalyl chloride's efficiency and DMF's catalytic activation of the carboxylic acid group.

Coupling with Pyrrolidine-2-carboxamide Derivative

The next step involves the nucleophilic acyl substitution of the acid chloride with the amine group of a pyrrolidine-2-carboxamide derivative:

Step Reagents & Conditions Description Yield/Notes
1 Pyrrolidine-2-carboxamide derivative, 5,6-dichloropyridine-3-carbonyl chloride, N,N-diisopropylethylamine (DIPEA), dichloromethane, 0–5 °C, 1.5 h The amine is dissolved in dichloromethane and cooled. DIPEA is added as a base to scavenge HCl formed during acylation. The acid chloride solution is added dropwise, and the reaction mixture is stirred at low temperature to control reactivity. Efficient coupling with minimal side reactions.
2 Quenching with ethanol, aqueous sodium bicarbonate wash, extraction, drying, and purification by silica gel chromatography Work-up to isolate the coupled product in pure form. Yields reported up to 99% after purification.

This coupling reaction is a classical amide bond formation, optimized by low temperature and use of a hindered base to ensure high selectivity and yield.

Alternative Synthetic Routes and Key Research Findings

While the above method is direct and efficient, other synthetic strategies have been reported in the literature, especially in the context of total synthesis of related pyrrolidine-containing compounds:

  • Ni-Catalyzed Asymmetric Conjugate Addition and Intramolecular Reductive Amination : In a total synthesis approach for pyrrolidine derivatives structurally related to the target compound, a key step involves stereoselective coupling between nitroalkenes and α-ketoesters, followed by reduction and intramolecular cyclization to form the pyrrolidine ring. This method allows for stereochemical control and is applicable to large-scale synthesis.

  • Epimerization via Activated Ester Formation : For stereochemical inversion at the C-2 position of the pyrrolidine ring, epimerization through formation of mixed anhydrides or activated esters has been demonstrated to be effective, avoiding decomposition seen with strong bases like t-BuOK.

These advanced synthetic strategies highlight the importance of stereochemical control and functional group interconversions in preparing complex pyrrolidine derivatives.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield/Notes
Acid Chloride Formation Oxalyl chloride activation of 5,6-dichloropyridine-3-carboxylic acid Oxalyl chloride, DMF (catalyst), DCM, toluene 0–20 °C, 1.5 h High yield, pure acid chloride isolated
Amide Coupling Nucleophilic acyl substitution with pyrrolidine-2-carboxamide Pyrrolidine derivative, DIPEA, acid chloride 0–5 °C, 1.5 h Up to 99% yield, high purity
Pyrrolidine Ring Formation (alternative) Ni-catalyzed conjugate addition, reductive amination Nitroalkene, α-ketoester, Raney Ni, H2 High pressure H2, stereoselective Enables stereocontrolled synthesis, useful for complex analogs
Stereochemical Epimerization (alternative) Activated ester formation and base-mediated epimerization Mixed anhydride intermediates, NaOAc, Ac2O Room temperature Avoids decomposition, high epimerization efficiency

Chemical Reactions Analysis

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents.

Research indicates potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against a range of bacteria and fungi.
  • Anticancer Effects : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions. Understanding its mechanism can lead to the development of targeted therapies for diseases such as cancer or metabolic disorders.

Material Science

In industrial applications, this compound can be utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal reported that derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Cancer Research

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. Mechanistic studies indicated that it may activate caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrrolidine- vs. Piperazine-Based Analogs

A key analog, 1-(5,6-dichloropyridine-3-carbonyl)-4-(diphenylmethyl)piperazine hydrochloride (Enamine Ltd, 2020), replaces the pyrrolidine core with a piperazine ring. The diphenylmethyl substituent increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

(b) Heterocyclic Substituent Variations
  • Thiazole- and Oxoisoindolinyl-Substituted Analogs: Patent-derived compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51, EP Application) feature thiazole and oxoisoindolinyl groups.
  • Imidazole-Based Analog: 2-chloro-N-(4,5-dicyano-1H-imidazol-2-yl)pyridine-4-carboxamide (Enamine Ltd, 2020) replaces pyrrolidine with an imidazole ring.

Functional Group Analysis

Compound Name Molecular Weight Core Structure Key Substituents Pharmacological Implications
Target Compound ~339.79 Pyrrolidine 5,6-Dichloropyridine-3-carbonyl Halogen bonding, moderate lipophilicity
Example 51 (EP Patent) >500 Pyrrolidine Thiazolylbenzyl, oxoisoindolinyl Enhanced solubility (4-hydroxy group)
Piperazine Analog (Enamine Ltd) ~339.79 Piperazine Diphenylmethyl, dichloropyridine High lipophilicity, CNS penetration
Imidazole Analog (Enamine Ltd) 272.66 Imidazole Chloropyridine, dicyano Electrophilic reactivity, enzyme inhibition

Research Findings and Trends

  • Patent Trends : Recent patents (2024) emphasize substituent diversification on the pyrrolidine core to optimize target engagement. For example, methylthiazole and acetamido groups (Example 196, EP Application) are explored to fine-tune steric and electronic properties .
  • Catalogs and Intermediates : Commercial catalogs (Enamine Ltd, 2020) highlight the prevalence of dichloropyridine derivatives in drug discovery, underscoring their versatility as building blocks for kinase inhibitors or protease modulators .

Biological Activity

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a dichloropyridine moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C11H11Cl2N3O2
  • Molecular Weight : 288.13 g/mol
  • CAS Number : 1132702-40-9

The synthesis of this compound typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with pyrrolidine-2-carboxamide, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an enzyme inhibitor or receptor modulator, leading to alterations in cellular pathways and physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyridine derivatives. The presence of the dichloropyridine moiety in this compound suggests it may exhibit significant antibacterial properties. For instance, related pyridine compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity .

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer properties. The mechanism often involves the inhibition of specific cancer cell pathways or the induction of apoptosis in cancerous cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through various bioassays. Studies have reported that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain analogs have demonstrated IC50 values against COX enzymes that indicate their effectiveness as anti-inflammatory agents .

Table 1: Biological Activity Summary

Activity TypeFindingsReference
AntimicrobialEffective against S. aureus and E. coli with MIC values indicating significant potency
AnticancerInduces apoptosis in cancer cells; mechanism involves inhibition of cell proliferation
Anti-inflammatoryInhibits COX enzymes; IC50 values reported for various derivatives

Detailed Research Insights

  • Antimicrobial Studies : In vitro studies have shown that pyridine-based compounds can effectively combat bacterial infections. The specific structural features of this compound may enhance its antimicrobial efficacy compared to other derivatives .
  • Cancer Research : A series of experiments indicated that similar compounds could inhibit tumor growth in various cancer models. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation .
  • Inflammatory Response : The compound's ability to inhibit COX enzymes suggests a potential therapeutic role in treating inflammatory diseases. Studies comparing its activity to standard anti-inflammatory drugs reveal promising results .

Q & A

Q. What are the key synthetic routes for 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving pyridine and pyrrolidine intermediates. A common approach includes:

Chlorination : Introduction of chlorine atoms to pyridine derivatives using reagents like POCl₃ or SOCl₂ under anhydrous conditions.

Coupling : Amide bond formation between 5,6-dichloropyridine-3-carboxylic acid and pyrrolidine-2-carboxamide using coupling agents (e.g., EDC/HOBt) in DMF or THF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.

  • Critical Parameters : Catalyst choice (e.g., palladium for cross-coupling ), solvent polarity (DMF vs. toluene ), and temperature control (40–60°C) significantly impact yield (typically 60–80%).

    • Data Table : Synthetic Route Comparison
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
ChlorinationSOCl₂, reflux, 6h8590%
CouplingEDC/HOBt, DMF, 24h7295%
PurificationSilica gel (EtOAc/Hex)6898%

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for pyrrolidine (δ 1.8–2.5 ppm), pyridine (δ 8.2–8.8 ppm), and carbonyl (δ 170–175 ppm) confirm connectivity .
  • HRMS : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₁H₁₀Cl₂N₂O₂: 289.01) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with retention time matching reference standards .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods for synthesis due to volatile intermediates (e.g., SOCl₂). Wear nitrile gloves and goggles to prevent skin/eye contact (LD₅₀ 250 mg/kg in rats ).
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How do substituents on the pyrrolidine ring modulate biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • SAR Design :

Modifications : Introduce methyl, fluorine, or chiral centers at the pyrrolidine 2-position (e.g., N-methyl derivatives reduce metabolic clearance ).

Assays : Test kinase inhibition (IC₅₀) or cellular permeability (Caco-2 monolayers) .

  • Findings : Fluorination at the pyrrolidine ring enhances blood-brain barrier penetration (logP reduction from 2.1 to 1.7) .

    • Data Table : SAR of Pyrrolidine Derivatives
DerivativeSubstituentIC₅₀ (nM)logPReference
ParentH1202.1
2-FF851.7
2-MeCH₃1502.3

Q. What computational methods predict the compound’s binding affinity to target proteins?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR). Key residues: Lys721 (hydrogen bonding to carbonyl) and hydrophobic pockets (chloropyridine ring) .
  • MD Simulations : AMBER or GROMACS for stability analysis (RMSD < 2 Å over 100 ns) .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :
  • Experimental Reconciliation :

Solubility Testing : Use shake-flask method (24h equilibration) in PBS (pH 7.4) and DMSO.

Contradiction Source : Protonation of the pyridine nitrogen in acidic media increases aqueous solubility (e.g., 5 mg/mL at pH 2 vs. 0.2 mg/mL at pH 7 ).

  • Recommendation : Buffer selection (e.g., citrate for low-pH assays) to align with intended applications .

Theoretical and Methodological Considerations

Q. How does linking this research to conceptual frameworks (e.g., enzyme inhibition kinetics) enhance experimental design?

  • Methodological Answer :
  • Hypothesis-Driven Design : Apply Michaelis-Menten kinetics to optimize inhibitor concentration ranges (e.g., Ki calculation via Lineweaver-Burk plots ).
  • Outcome : Identified non-competitive inhibition (Ki = 45 nM) suggests allosteric binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide

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